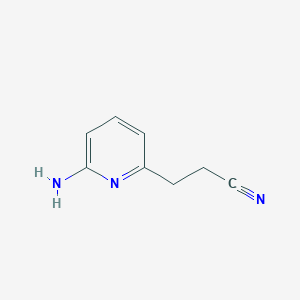
3-(6-Aminopyridin-2-yl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-Aminopyridin-2-yl)propanenitrile, also known as APN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. APN is a nitrile-based compound that contains an aminopyridine group, which makes it a useful building block for the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 3-(6-Aminopyridin-2-yl)propanenitrile is not well understood. However, it is believed that 3-(6-Aminopyridin-2-yl)propanenitrile acts as a nucleophile and reacts with electrophiles to form new compounds. 3-(6-Aminopyridin-2-yl)propanenitrile has also been found to be a useful ligand in metal-catalyzed reactions.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 3-(6-Aminopyridin-2-yl)propanenitrile. However, it has been found to be non-toxic and non-carcinogenic in animal studies. 3-(6-Aminopyridin-2-yl)propanenitrile has also been found to have low acute toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
3-(6-Aminopyridin-2-yl)propanenitrile has several advantages as a building block for the synthesis of other compounds. It is readily available and relatively inexpensive. It is also easy to handle and store. However, 3-(6-Aminopyridin-2-yl)propanenitrile has some limitations in lab experiments. It is highly reactive and can react with moisture in the air. It is also sensitive to heat and light.
Orientations Futures
There are several future directions for the study of 3-(6-Aminopyridin-2-yl)propanenitrile. One direction is the synthesis of new compounds using 3-(6-Aminopyridin-2-yl)propanenitrile as a building block. Another direction is the study of the mechanism of action of 3-(6-Aminopyridin-2-yl)propanenitrile. Additionally, the potential applications of 3-(6-Aminopyridin-2-yl)propanenitrile in the field of organic electronics and materials science should be explored further.
Méthodes De Synthèse
The synthesis of 3-(6-Aminopyridin-2-yl)propanenitrile can be carried out using various methods. One of the most commonly used methods involves the reaction of 2-cyanopyridine with ammonia in the presence of a catalyst. Another method involves the reaction of 2-aminopyridine with acrylonitrile in the presence of a catalyst.
Applications De Recherche Scientifique
3-(6-Aminopyridin-2-yl)propanenitrile has been extensively studied for its potential applications in various fields of scientific research. It has been found to be useful in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. 3-(6-Aminopyridin-2-yl)propanenitrile has also been studied for its potential applications in the field of organic electronics.
Propriétés
Numéro CAS |
153140-17-1 |
|---|---|
Nom du produit |
3-(6-Aminopyridin-2-yl)propanenitrile |
Formule moléculaire |
C8H9N3 |
Poids moléculaire |
147.18 g/mol |
Nom IUPAC |
3-(6-aminopyridin-2-yl)propanenitrile |
InChI |
InChI=1S/C8H9N3/c9-6-2-4-7-3-1-5-8(10)11-7/h1,3,5H,2,4H2,(H2,10,11) |
Clé InChI |
XZCDNYLQUPGUGD-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC(=C1)N)CCC#N |
SMILES canonique |
C1=CC(=NC(=C1)N)CCC#N |
Synonymes |
2-Pyridinepropanenitrile,6-amino-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-6-[3-[(2-bromoacetyl)amino]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B136794.png)
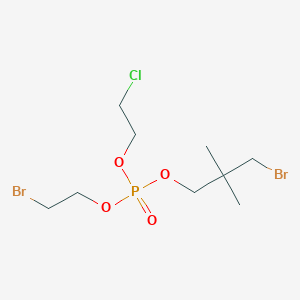
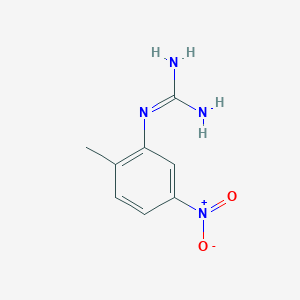
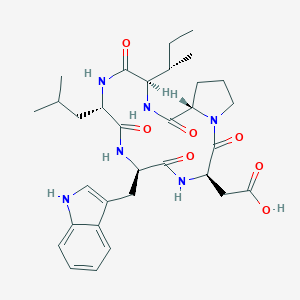
![Furo[2,3-c]pyridine-2-methanamine](/img/structure/B136801.png)
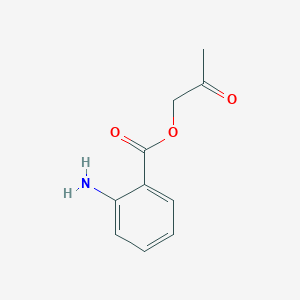
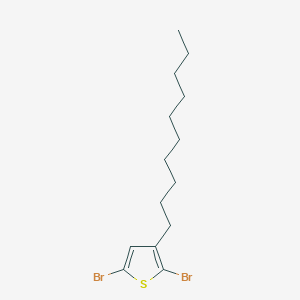
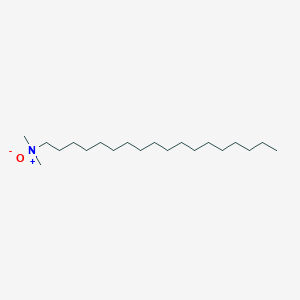
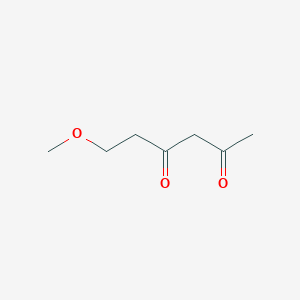
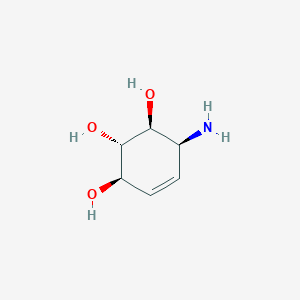
![2-[3-Amino-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B136830.png)
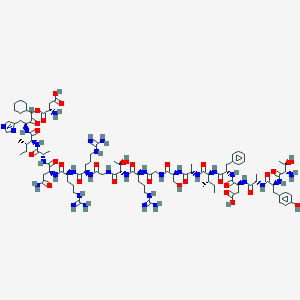
![3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B136838.png)
![[(2R,5S)-5-(6-amino-5-fluoro-2,4-dioxo-1H-pyrimidin-3-yl)-1,3-oxathiolan-2-yl]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid](/img/structure/B136840.png)